molecular formula C16H20Cl2N4O2 B2521434 2-(4-chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189897-23-1

2-(4-chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2521434
CAS RN: 1189897-23-1
M. Wt: 371.26
InChI Key: KWFASHQSHIEOSN-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride" is a chemical entity that appears to be related to a class of compounds that involve piperazine as a core structure. Piperazine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures.

Synthesis Analysis

The synthesis of related piperazine derivatives is described in the papers. For instance, Paper 2 outlines the preparation of "2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol" from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with optimized technological parameters such as raw material ratio, reaction time, and temperature . This suggests that similar methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The papers provide spectral characterization data, such as IR, 1H and 13C NMR, and mass spectral studies for related compounds . These techniques are crucial for confirming the structure of synthesized compounds, including the identification of functional groups and the overall molecular framework.

Chemical Reactions Analysis

The electrochemical synthesis of arylthiobenzazoles described in Paper 1 involves the electrochemical oxidation of a piperazine derivative, which participates in a Michael addition reaction with 2-SH-benzazoles . This indicates that piperazine derivatives can undergo oxidation and addition reactions, which could be relevant for the compound , especially if similar reactive intermediates are involved.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "2-(4-chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride," they do provide insights into the properties of structurally related compounds. For example, the optimization of reaction conditions in the synthesis of related compounds suggests that these entities may have specific requirements for stability and reactivity . Additionally, the biological evaluation of piperazine derivatives for antimicrobial activity indicates that these compounds can interact with biological systems, which is often influenced by their physical and chemical properties .

Scientific Research Applications

Scientific Research Applications

Antifungal Activity : One of the compounds closely related to the chemical structure , sertaconazole (7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl]benzo[b]thiophene), has been extensively studied for its antifungal properties. Research demonstrated its effectiveness in treating Pityriasis versicolor, highlighting its potent antifungal activity and excellent safety profile. This suggests the potential application of structurally similar compounds in developing topical therapies for fungal infections (Nasarre et al., 1992).

Metabolic Profiling : The disposition and metabolism of novel compounds, such as SB-649868, an orexin receptor antagonist, have been studied in humans to understand their pharmacokinetic properties. These studies involve analyzing the metabolic pathways and identifying principal circulating components and metabolites, contributing to the development of drugs with improved efficacy and safety profiles (Renzulli et al., 2011).

Toxicological Studies : Toxicologic investigations, such as those conducted on chlorpyrifos and chlorophenoxyacetic acids, offer insights into the potential health risks associated with chemical exposure. These studies help in understanding the biochemical effects of compounds on human health, guiding safety regulations and the development of less toxic compounds (Osterloh et al., 1983).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2.ClH/c1-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)12-23-14-4-2-13(17)3-5-14;/h2-7H,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFASHQSHIEOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

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